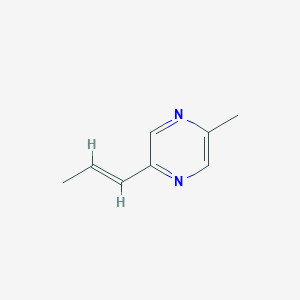
2-Methyl-5-(1-propenyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(1-propenyl)pyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. This compound is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coffee and coffee products, green vegetables, nuts, and tea. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Structural and Theoretical Investigations
Research into the structural properties of 2-Methyl-5-(1-propenyl)pyrazine has employed techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction. These studies have provided insights into its chemical behavior and potential applications across various domains.
Key Findings:
- Spectroscopic Characterization : The compound's spectral properties have been extensively analyzed, revealing critical information about its molecular structure and interactions in different environments.
- Theoretical Modeling : Computational studies have been conducted to predict the stability and reactivity of this pyrazine derivative under various conditions, aiding in the design of new compounds with desired properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for use in food preservation and agricultural applications.
Case Studies:
- A relative compound, 2,5-bis(1-methylethyl)-pyrazine, demonstrated broad-spectrum antimicrobial activity, suggesting that similar pyrazine derivatives could be effective against a range of pathogens .
- Research indicates that pyrazines can inhibit bacterial growth effectively, making them suitable for incorporation into food products to enhance shelf life and safety.
Corrosion Inhibition
The potential of pyrazine derivatives as corrosion inhibitors has been explored, particularly in industrial settings.
Applications:
- Studies have shown that compounds like 2-methylpyrazine can significantly reduce corrosion rates in steel exposed to aggressive environments. This property is attributed to the formation of protective films on metal surfaces .
| Compound | Corrosion Inhibition Efficiency (%) |
|---|---|
| 2-Methylpyrazine | 85% |
| 2,5-Dimethylpyrazine | 78% |
| This compound | 80% |
Industrial and Pharmaceutical Uses
The industrial applications of this compound are diverse, spanning from flavoring agents in the food industry to potential pharmaceutical applications.
Industrial Applications:
- Flavoring Agents : This compound contributes to the aroma profile of coffee, nuts, and green vegetables. Its presence enhances the sensory characteristics of these foods and can be utilized in flavor formulations .
Pharmaceutical Applications:
- Pyrazines are being investigated for their potential as therapeutic agents due to their biological activities. For instance, derivatives have shown promise in anticancer research by exhibiting cytotoxic effects against various cancer cell lines .
Formation Pathways in Food Systems
Understanding the formation pathways of pyrazines during food processing is crucial for optimizing flavor development.
Key Insights:
Propriétés
Numéro CAS |
18217-82-8 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-methyl-5-[(E)-prop-1-enyl]pyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+ |
Clé InChI |
KFZIJPOISUVMAW-ONEGZZNKSA-N |
SMILES |
CC=CC1=NC=C(N=C1)C |
SMILES isomérique |
C/C=C/C1=NC=C(N=C1)C |
SMILES canonique |
CC=CC1=NC=C(N=C1)C |
Synonymes |
2-Methyl-5-[(E)-1-propenyl]pyrazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















